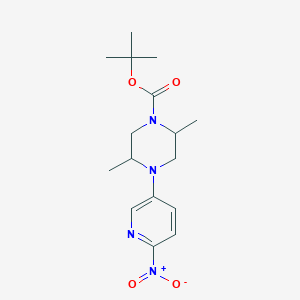

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16486840

Molecular Formula: C16H24N4O4

Molecular Weight: 336.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N4O4 |

|---|---|

| Molecular Weight | 336.39 g/mol |

| IUPAC Name | tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3 |

| Standard InChI Key | YVIXIVOKRYMFMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, reflects its intricate substitution pattern. Key structural attributes include:

-

A piperazine ring substituted at positions 2 and 5 with methyl groups.

-

A tert-butoxycarbonyl (Boc) protecting group at the N1 position.

-

A 6-nitropyridin-3-yl substituent at the N4 position.

The canonical SMILES string, CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)N+[O-], encodes this connectivity. The nitro group on the pyridine ring introduces strong electron-withdrawing effects, modulating the compound’s electronic properties and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₄O₄ | |

| Molecular Weight | 336.39 g/mol | |

| IUPAC Name | tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |

| InChI Key | YVIXIVOKRYMFMD-UHFFFAOYSA-N |

Synthetic Pathways and Reactivity

Characteristic Reactions

-

Nucleophilic Substitution: The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further derivatization.

-

Boc Deprotection: Treatment with acids (e.g., HCl in dioxane) cleaves the tert-butyl group, exposing the secondary amine for subsequent functionalization.

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enhancing solubility and enabling conjugation .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation | Wear nitrile gloves | |

| Eye Damage | Use safety goggles | |

| Respiratory Irritation | Operate in ventilated areas |

Comparative Analysis with Related Compounds

Table 3: Structural Comparison of Piperazine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume